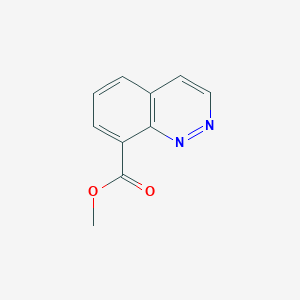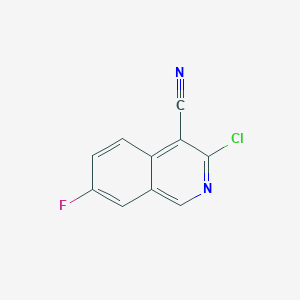
3-Chloro-7-fluoroisoquinoline-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-7-fluoroisoquinoline-4-carbonitrile is a chemical compound with the molecular formula C₁₀H₄ClFN₂. It is a member of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-7-fluoroisoquinoline-4-carbonitrile typically involves multi-step organic reactions The reaction conditions often require the use of specific reagents such as phosphorus oxychloride (POCl₃) for chlorination and potassium fluoride (KF) for fluorination
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to achieve the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-7-fluoroisoquinoline-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used for oxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in medicinal chemistry and other applications.
Scientific Research Applications
3-Chloro-7-fluoroisoquinoline-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-7-fluoroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from the compound.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloroisoquinoline-4-carbonitrile
- 7-Fluoroisoquinoline-4-carbonitrile
- 3-Chloro-7-fluoroquinoline-4-carbonitrile
Uniqueness
3-Chloro-7-fluoroisoquinoline-4-carbonitrile is unique due to the presence of both chlorine and fluorine atoms on the isoquinoline ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H4ClFN2 |
|---|---|
Molecular Weight |
206.60 g/mol |
IUPAC Name |
3-chloro-7-fluoroisoquinoline-4-carbonitrile |
InChI |
InChI=1S/C10H4ClFN2/c11-10-9(4-13)8-2-1-7(12)3-6(8)5-14-10/h1-3,5H |
InChI Key |
PYOBHPMCNHICTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=NC=C2C=C1F)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




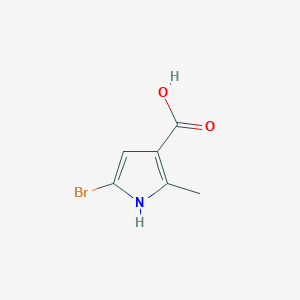

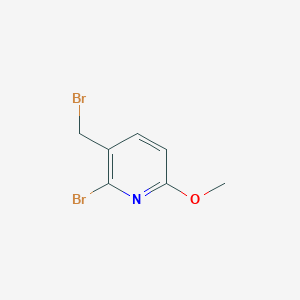
![tert-Butyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B13658748.png)
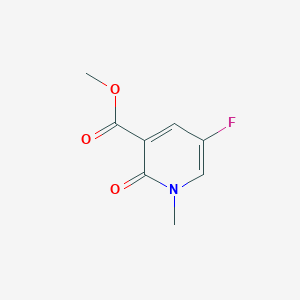
![2-[3-(2-aminoethyl)-6-bromo-1H-indol-1-yl]acetamide](/img/structure/B13658760.png)
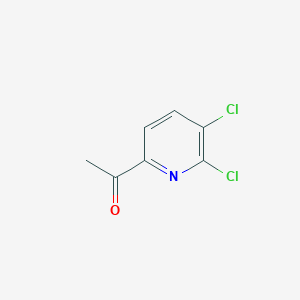
![Ethyl 5-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13658769.png)


![Ethyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B13658783.png)
